2-((4-Amino-6-((furan-2-ylmethyl)amino)-5-nitropyrimidin-2-yl)amino)acetic acid

Description

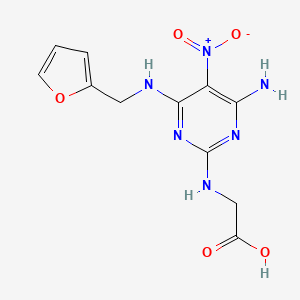

This pyrimidine derivative features a central 5-nitro-substituted pyrimidine core with amino and furan-2-ylmethylamino substituents at positions 4 and 6, respectively. Its structure suggests applications in medicinal chemistry, particularly in targeting enzymes like kinases or microbial proteins, given the nitro group's electron-withdrawing effects and the furan ring's aromatic interactions .

Properties

IUPAC Name |

2-[[4-amino-6-(furan-2-ylmethylamino)-5-nitropyrimidin-2-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6O5/c12-9-8(17(20)21)10(13-4-6-2-1-3-22-6)16-11(15-9)14-5-7(18)19/h1-3H,4-5H2,(H,18,19)(H4,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEFBMRFQCYPSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-6-((furan-2-ylmethyl)amino)-5-nitropyrimidin-2-yl)amino)acetic acid typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Amination: The amino groups are introduced via nucleophilic substitution reactions using appropriate amines.

Furan-2-ylmethyl Substitution: The furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction using furan-2-ylmethyl halides.

Final Coupling: The final step involves coupling the substituted pyrimidine with glycine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Amino-6-((furan-2-ylmethyl)amino)-5-nitropyrimidin-2-yl)amino)acetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Amino derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-((4-Amino-6-((furan-2-ylmethyl)amino)-5-nitropyrimidin-2-yl)amino)acetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Amino-6-((furan-2-ylmethyl)amino)-5-nitropyrimidin-2-yl)amino)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogues differ in substituents at positions 4, 5, and 6 of the pyrimidine ring, influencing physicochemical and biological properties.

Physicochemical Properties

- Melting Points: Fluorinated derivative (3.6bq, C₃₀H₃₅FN₆O₅): >132°C, indicating high crystallinity due to fluorine's electronegativity and aromatic stacking . Propylamino derivative (3.6bs, C₂₈H₃₇N₆O₄): >68°C, lower than 3.6bq, likely due to reduced symmetry from the flexible propyl chain .

Synthesis Yields :

Structural Conformation and Stability

- Dihedral Angles : In fluorophenyl-substituted pyrimidines (), dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) influence molecular planarity and packing. The target compound's furan substituent may adopt similar angles, promoting intramolecular H-bonding (e.g., N–H⋯O) .

- Hydrogen Bonding : Analogues with methoxy groups (e.g., 573938-59-7) exhibit C–H⋯O interactions stabilizing crystal lattices, while nitro groups in the target compound may participate in stronger dipole interactions .

Biological Activity

2-((4-Amino-6-((furan-2-ylmethyl)amino)-5-nitropyrimidin-2-yl)amino)acetic acid is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by case studies and empirical data.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

- Molecular Formula : C12H14N6O4

- Molecular Weight : 286.28 g/mol

- IUPAC Name : 2-amino-4-(6-amino-5-nitropyrimidin-4-yl)-N-(furan-2-ylmethyl)acetamide

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antibacterial properties. For instance, a related compound with similar structural features showed Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results indicate that the compound may possess a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The corresponding MIC values for these fungi were reported as follows:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings suggest that the compound could be a potential candidate for antifungal therapies .

Anticancer Activity

The anticancer potential of related pyrimidine derivatives has also been investigated, particularly their ability to inhibit tumor cell growth in vitro. For example, compounds with structural similarities to our target compound have been shown to inhibit human tumor cells at subnanomolar concentrations, indicating potent anticancer activity.

A specific study highlighted that certain analogs inhibited glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme critical for nucleotide biosynthesis in cancer cells, leading to reduced tumor cell proliferation .

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry explored various pyrimidine derivatives and their antimicrobial efficacy against common pathogens. The results indicated that modifications at the furan ring significantly enhanced antibacterial activity, suggesting that structural optimization could yield more effective compounds . -

In Vivo Antitumor Activity :

Another research effort evaluated the in vivo efficacy of a closely related compound in severe combined immunodeficient mice bearing human tumors. The study demonstrated significant tumor regression while maintaining a favorable toxicity profile, underscoring the potential of these compounds in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.